Muzolimine
Description
Historical Context of Muzolimine Discovery and Early Investigations
This compound was discovered and developed by Bayer AG wikipedia.org. Early investigations into this compound, also known by the code BAY g 2821, focused on its potential as a diuretic and antihypertensive agent tandfonline.comglpbio.com. Research in the late 1970s and early 1980s explored its efficacy in various patient populations, including those with hypertension and hepatogenic ascites tandfonline.comnih.gov. Studies at this time aimed to understand its mechanism of action and compare its effects to existing diuretics like furosemide (B1674285) tandfonline.comnih.gov.
Early research indicated that this compound produced a diuresis in the loop of Henle, similar to other loop diuretics nih.gov. However, its action was noted as being slow in onset and long-lasting, distinguishing it from some other diuretics of this class nih.govmedchemexpress.comncats.io. Investigations also explored its effects on renal function, including glomerular filtration rate and electrolyte excretion nih.govnih.gov.
Evolution of Research Perspectives on this compound
Initial research perspectives on this compound were largely centered on its promise as a potent diuretic, particularly for patients with conditions like advanced renal disease where other diuretics might be less effective nih.govresearchgate.net. Studies compared its natriuretic activity to furosemide, finding it comparable in rats and superior in humans in some instances researchgate.net. The potential for this compound to be effective even in cases refractory to intravenous furosemide was also investigated nih.gov.
The understanding of this compound's mechanism of action evolved over time. While initially identified as acting in the loop of Henle, research suggested that its effect might not be solely due to direct inhibition of chloride reabsorption in isolated loop of Henle segments, unlike furosemide researchgate.netsci-hub.se. This led to the hypothesis that this compound might act as a prodrug, with an active metabolite being responsible for its observed effects sci-hub.se. Further studies suggested a major site of action in the medullary portion of the thick ascending limb of Henle, with additional inhibitory activity on the proximal tubule nih.gov. The interaction with probenecid (B1678239), which decreased urinary sodium excretion when administered with this compound, supported the idea that active secretion of acidic metabolites via the organic acid pathway might mediate its renal actions nih.gov.
Despite its initial promise, research perspectives shifted significantly due to the emergence of severe neurological side effects, which ultimately led to its withdrawal from the market worldwide wikipedia.orgncats.iowikipedia.org. This highlights a critical point in the evolution of research on this compound, moving from exploring its therapeutic potential to understanding the basis of its adverse effects.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
Following its withdrawal, the focus of research on this compound has largely shifted. While it is no longer used clinically, the compound may still be relevant in research contexts, particularly in studies investigating diuretic mechanisms, drug metabolism, and the toxicology of pyrazole (B372694) derivatives researchgate.net. This compound is sometimes used in research settings as a reference compound or tool to study ion transport and diuretic effects glpbio.commedchemexpress.com.
Current research landscapes might involve examining the properties of withdrawn drugs like this compound to understand why adverse effects occurred, potentially informing the development of safer compounds in the future wikipedia.org. Studies on the mechanism by which this compound might have caused neurological issues represent a significant knowledge gap that could be explored. Although some research pointed to severe neuromyeloencephalopathy, the underlying mechanisms are not fully elucidated ncats.io.
Furthermore, the initial hypothesis that this compound acts via an active metabolite presents an area where further research could potentially provide more detailed findings on the metabolic pathways involved and the activity of any such metabolites. While early studies suggested this possibility, comprehensive data on the identification and pharmacological activity of all this compound metabolites might still be a knowledge gap.
Research into the broader class of pyrazole derivatives, to which this compound belongs, continues, exploring various potential biological activities beyond diuresis, such as anticancer properties researchgate.netacs.org. This compound's structure and properties might serve as a starting point for comparative studies in the discovery and development of new compounds with more favorable profiles researchgate.net.
Data on the precise molecular targets beyond the general site of action in the kidney, particularly regarding the neurological side effects, remain areas where knowledge gaps exist. While loop diuretics generally target the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, the specific interaction of this compound or its metabolites with this transporter or other targets, and how this relates to its unique characteristics and adverse effects, could be subject to further investigation researchgate.net.
Here is a table summarizing some research findings on this compound:
| Research Area | Key Findings | Source |
| Diuretic Effect | Produces diuresis in the loop of Henle; slow onset, long-lasting action. nih.govmedchemexpress.comncats.io Significantly increased urine volume and excretion of sodium, chloride, and potassium ions. nih.gov | nih.govnih.govmedchemexpress.comncats.io |
| Mechanism of Action | Suggested to act as a prodrug with an active metabolite. sci-hub.se Major site of action in the medullary thick ascending limb of Henle with additional proximal tubule activity. nih.gov Mediated by active secretion of acidic metabolites via organic acid pathway. nih.gov | nih.govsci-hub.se |
| Comparison to Furosemide | Natriuretic activity comparable to furosemide in rats, superior in humans. researchgate.net Effective in patients refractory to intravenous furosemide. nih.gov Longer duration of effect compared to furosemide in some patient groups. researchgate.net | nih.govresearchgate.net |
| Antihypertensive Effects | Reduced mean blood pressure in hypertensive patients. nih.gov Restored blood pressure to normal in some hypertensive individuals. nih.govnih.gov | nih.govnih.gov |
| Interaction with Probenecid | Probenecid pretreatment decreased urinary sodium excretion when administered with this compound. nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-6(16-11(17)5-10(14)15-16)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRMIYXDPXIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N2C(=O)CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866476 | |
| Record name | 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55294-15-0 | |
| Record name | Muzolimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55294-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muzolimine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055294150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muzolimine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Muzolimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUZOLIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z36289ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Mechanisms of Action of Muzolimine
Molecular and Cellular Mechanisms of Muzolimine Action
The molecular and cellular mechanisms of this compound action involve complex interactions with various ion transporters and potential effects on cellular energy metabolism.
Interaction with Ion Transport Systems
This compound's primary effects are mediated through its influence on key ion transport proteins responsible for maintaining cellular and epithelial ion gradients.
Effects on Na+, K+, Cl- Cotransport
Studies have investigated the impact of this compound on the Na+, K+, Cl- cotransport system, a crucial transporter in the thick ascending limb of the loop of Henle responsible for significant sodium reabsorption. While loop diuretics are generally characterized by their ability to inhibit this cotransport system, research on this compound has yielded findings that differentiate it from classical loop diuretics like furosemide (B1674285). nih.gov
One study using human red blood cells found that while this compound exhibited Na+, K+-cotransport inhibitory activity, its potency was considerably lower than that of furosemide, approximately 1/13th. nih.gov Furthermore, this compound achieved only about 50% inhibition of this cotransport system in this model. nih.gov This suggests that this compound may act via different mechanisms than furosemide-like diuretics. nih.gov
Influence on Na+/K+-Pump Activity and Energy Metabolism in Cellular Systems
The Na+/K+-pump (Na+/K+-ATPase) is a vital enzyme located in the basolateral membrane of renal tubular cells that actively transports sodium out of the cell and potassium into the cell, maintaining the electrochemical gradients necessary for transepithelial transport. nephros.grresearchgate.net
Research on Ehrlich cells demonstrated that this compound decreases Na+/K+-pump flux, but this effect appears to be indirect. nih.gov The reduction in pump rate was observed only in respiring cells and not during glycolytic ATP production. nih.gov This suggests that this compound may inhibit the Na+/K+-pump indirectly by interfering with energy metabolism, leading to a decrease in ATP concentration. nih.gov This reduction in ATP levels is at least partially attributed to the activation of an ATP-consuming process of an unknown nature. nih.gov
Proposed Inhibition of Basolateral K+-Cl- Cotransporter
A proposed mechanism for this compound's action involves the inhibition of the basolateral K+-Cl- cotransporter. annualreviews.org This transporter is located on the blood side of the renal tubule cells. annualreviews.org Inhibition of the basolateral K+-Cl- cotransporter could indirectly inhibit the Na+-K+-2Cl- cotransporter due to increased intracellular potassium and chloride activity. annualreviews.org Furosemide has also been shown to inhibit the K+-Cl- transporter at very high concentrations. annualreviews.org
Comparative Analysis with Furosemide and Other Loop Diuretics on Cotransport Systems
This compound is classified as a high-ceiling loop diuretic, similar to furosemide, bumetanide, and ethacrynic acid. wikipedia.orgdoctalk.co.inpreprints.orgnih.gov However, comparative studies highlight differences in their interactions with ion transport systems.
While classical loop diuretics like furosemide and ethacrynic acid primarily inhibit the furosemide-sensitive Na+-K+-2Cl- cotransport system by competing with chloride for a binding site, this compound, which is not a carboxylic acid, appears to have a different mechanism of action. nih.govnih.gov Studies on human red blood cells showed that this compound's inhibitory activity on Na+, K+-cotransport is significantly less potent than that of furosemide. nih.gov Additionally, this compound was found to inhibit the NaCO3-/Cl- anion exchanger in human red blood cells, albeit less potently than xipamide, another high-ceiling diuretic. nih.gov This anion exchanger was resistant to furosemide, ethacrynic acid, hydrochlorothiazide (B1673439), and amiloride (B1667095) at comparable concentrations. nih.gov
This comparative analysis suggests that although this compound and furosemide both function as loop diuretics, they may achieve their effects through distinct molecular interactions with ion transporters.
Below is a table summarizing some comparative data on the inhibitory activity of this compound and Furosemide on Na+, K+-cotransport in human red blood cells:
| Diuretic | Cotransport Inhibitory Activity (relative to Furosemide) | Maximum Inhibition Achieved |
| This compound | ~1/13th | ~50% |
| Furosemide | 1 (reference) | High |
Note: Data is based on findings from studies on human red blood cells. nih.gov
This compound as a Prodrug and Active Metabolite Hypothesis
The possibility that this compound acts as a prodrug or is converted to an active metabolite has been considered to explain some of its pharmacological properties. wikipedia.orgnih.gov
While this compound itself shows inhibitory activity on ion transport systems, its relatively lower potency compared to furosemide in certain in vitro models, despite having comparable or superior natriuretic activity in vivo, has led to the hypothesis that an active metabolite may contribute significantly to its diuretic effect. nih.gov Although the exact nature and contribution of potential active metabolites are not fully elucidated in the provided search results, the concept of prodrugs and active metabolites is a known phenomenon in pharmacology, where a parent compound is converted within the body to a more active form. researchgate.netdrugbank.com
Physiological and Systemic Pharmacodynamics of this compound
Renal Site of Action
Loop of Henle (Thick Ascending Limb) Effects
This compound primarily acts on the thick ascending limb of the loop of Henle. nih.govdoctalk.co.in This region is crucial for reabsorbing a significant portion of filtered sodium and chloride. annualreviews.org Loop diuretics, including this compound, inhibit the Na+/K+/2Cl- symporter (NKCC2) located in the apical membrane of the thick ascending limb cells. doctalk.co.infunaab.edu.ngdrugbank.com This inhibition prevents the coupled transport of sodium, potassium, and chloride ions from the tubular lumen into the cell, thereby reducing their reabsorption. funaab.edu.ngdrugbank.com By inhibiting this symporter, this compound interferes with the kidney's ability to concentrate urine and increases the delivery of sodium and chloride to more distal segments of the nephron. annualreviews.org Some research also suggests that this compound may inhibit the basolateral K+-Cl- cotransporter, which in turn could indirectly affect the Na+-K+-2Cl- cotransporter due to altered intracellular ion activities. annualreviews.org Studies in healthy volunteers indicated that this compound has a major site of action in the medullary portion of the thick ascending limb of Henle. nih.gov
Distal Tubule Activity
While its primary site of action is the loop of Henle, this compound has also been shown to have effects on the distal tubule. nih.gov Studies in Necturus kidney indicated that this compound depolarized the basolateral membrane potential and increased intracellular and luminal chloride activities in the late distal tubule. nih.gov This suggests that this compound may hinder the basolateral exit of chloride in this segment, rather than inhibiting apical chloride uptake. nih.gov The accumulation of chloride in the lumen is believed to occur as NaCl. nih.gov Furthermore, studies in humans have shown that this compound decreased the fraction of sodium reabsorbed in the distal tubule. nih.gov
Natriuretic and Diuretic Efficacy
This compound is characterized as a high-ceiling diuretic, indicating its capacity to produce a substantial increase in urine output and electrolyte excretion. wikipedia.orgdoctalk.co.inresearchgate.net It promotes the excretion of water and electrolytes, including sodium, potassium, and chloride. drugcentral.orgresearchgate.net Its natriuretic activity has been shown to be comparable to or even superior to furosemide in some studies. nih.gov The increased delivery of sodium and chloride to the collecting tubules due to the inhibition of reabsorption in the loop of Henle contributes significantly to its diuretic effect. annualreviews.org
Duration of Action and Onset Profiles
This compound is noted for having a slower onset and a longer duration of action compared to some other loop diuretics like furosemide. ncats.iodrugbank.comnih.gov In studies with healthy volunteers, this compound demonstrated a rapid onset of action, with diuresis completed within 4 hours after dosing. nih.govresearchgate.net Peak plasma concentrations have been observed between 1 to 7 hours after administration. nih.gov The saluretic effect has been shown to last for 10 to more than 24 hours in patients with severe congestive cardiac failure. nih.govtandfonline.com This prolonged action may be attributed to its longer biological half-life, which averaged 14.3 hours in one study. nih.govtandfonline.com
Electrolyte Excretion Profiles (Sodium, Chloride, Potassium)
This compound significantly increases the urinary excretion of sodium and chloride ions. researchgate.netnih.govtandfonline.com The increase in mean urinary excretion rates of sodium and chloride after a single oral dose of 30 mg in patients with severe congestive cardiac failure is illustrated in the table below. nih.govtandfonline.com
| Electrolyte | Control Period (mmol/hour) | 24-hour Period After this compound (mmol/hour) |
| Sodium | 1.37 | 4.30 |
| Chloride | 0.86 | 3.97 |
| Potassium | 1.23 | 1.63 |
| Water | 25.8 (ml/hour) | 49.9 (ml/hour) |
While this compound increases potassium excretion, the effect on potassium excretion can be less pronounced compared to its effects on sodium and chloride. drugcentral.org In a study comparing this compound with furosemide in cirrhotic patients with ascites, this compound led to significantly lower 12-hour potassium excretion compared to furosemide. nih.gov The increase in mean excretion rate of potassium was not statistically significant in one study in patients with severe cardiac failure. tandfonline.com
Antihypertensive Actions
This compound has demonstrated antihypertensive activity. wikipedia.orgdrugcentral.orgresearchgate.net It has been used for the treatment of hypertension. wikipedia.orgresearchgate.netresearchgate.net Studies in patients with essential arterial hypertension showed that medium-term treatment with this compound resulted in a significant reduction in arterial blood pressure. researchgate.netnih.gov In hypertensive subjects, this compound helped blood pressure return to normal values. nih.govresearchgate.net The antihypertensive effect may not be solely accounted for by persistent volume depletion. researchgate.net
Cardiovascular Systemic Effects and Hemodynamic Parameters
This compound can influence cardiovascular systemic effects and hemodynamic parameters. Studies in patients with essential arterial hypertension treated with this compound showed a significant reduction in systemic vascular resistance and plasma volume. nih.gov A small but significant increase in left ventricular ejection fraction was also observed. nih.gov Diuretic therapy in chronic heart failure can lead to substantial reductions in pulmonary "wedge" pressure and a consequent fall in cardiac output, although total systemic vascular resistance may initially increase before returning towards control values with continued therapy. nih.gov
Pharmacokinetic Investigations of Muzolimine
Absorption and Distribution Studies
Studies have investigated the absorption and distribution characteristics of muzolimine following administration. Its uptake is reported to be almost complete, although this can be substantially decreased by the presence of food. researchgate.net this compound accumulates in the arterial tissue of rats and dogs after oral administration. nih.gov For instance, two weeks after administering [14C]this compound to rats, the aorta contained significantly higher concentrations of radioactivity per unit weight compared to skin or tail tendon. nih.gov This radioactivity was found to be exclusively bound to isolated aortic elastin (B1584352). nih.gov In dogs treated with non-labelled this compound for 52 weeks, up to approximately 250 ng of bound this compound per mg of elastin was detected in the aorta. nih.gov The elastin-bound [14C]this compound was not easily extractable by organic solvents or weak acids or bases but could be released in a soluble form by pancreatic elastase. nih.gov
This compound is approximately 65% bound to plasma proteins. researchgate.net The apparent volume of distribution is estimated to be about 1 L/kg. researchgate.net
Time to Peak Plasma Concentration (Tmax)
The time to reach maximum plasma concentration (Tmax) provides an indication of the rate of drug absorption. In a study involving patients with severe congestive cardiac failure administered a single oral dose of 30 mg this compound, peak plasma concentrations were observed between 1 and 7 hours after administration. nih.gov
Table 1: Time to Peak Plasma Concentration (Tmax) after Single Oral Dose
| Patient Population | Dose (mg) | Tmax Range (hours) |
| Patients with Severe Cardiac Failure | 30 | 1 - 7 |
Plasma Concentration Profiles and Area Under the Curve (AUC)
Plasma concentration profiles illustrate the change in drug concentration in the plasma over time. The Area Under the Curve (AUC) is a measure of the total drug exposure over a specific period. In the study of patients with severe congestive cardiac failure, the average peak plasma concentration after a single 30 mg oral dose was 487 ng/ml, with a range of 268 to 868 ng/ml. nih.gov
Table 2: Peak Plasma Concentration (Cmax) after Single Oral Dose
| Patient Population | Dose (mg) | Average Cmax (ng/ml) | Cmax Range (ng/ml) |
| Patients with Severe Cardiac Failure | 30 | 487 | 268 - 868 |
Impact of Chronic Administration on Pharmacokinetic Parameters
The effect of repeated dosing on this compound pharmacokinetics has been studied, particularly in the context of chronic heart failure. Preliminary data from a study involving patients with chronic heart failure showed changes in this compound pharmacokinetics upon chronic dosing (after 28 days) compared to acute administration (day 1). nih.gov These changes included more rapid absorption and higher peak concentrations. nih.gov However, no significant difference was found in the areas under the concentration curves, serum elimination half-lives, and renal clearances between acute and chronic administration in this preliminary study. nih.gov
Table 3: Impact of Chronic Administration on Tmax and Cmax in Chronic Heart Failure Patients
| Parameter | Day 1 (Acute) Range (hours) | Day 28 (Chronic) Range (hours) | Note |
| Tmax | 1.5 - 6 | 1.0 - 3 | Indicates more rapid absorption. nih.gov |
| Cmax | Not specified range | Significantly higher | Higher peak concentrations. nih.gov |
Despite the observed changes in Tmax and Cmax with chronic dosing, the AUC did not show a significant difference in this preliminary investigation. nih.gov
Metabolism and Biotransformation Pathways
This compound undergoes metabolism, leading to the formation of various metabolites. Elimination of this compound is primarily non-renal. researchgate.net Non-renal clearance has been reported to range between 0.5 and 1.32 L/h. researchgate.net
Identification of Metabolites
The identification of this compound metabolites is important for understanding its biotransformation. While specific details on the exact chemical structures of all identified metabolites were not extensively provided in the search results, it is known that this compound is metabolized. researchgate.net Research involving [14C]this compound in rats and dogs indicated that radioactivity bound to aortic elastin could be released in a soluble form by pancreatic elastase, and this compound was detected and identified in the resulting extract by HPLC, HPTLC, and mass spectrometry. nih.gov This suggests that the parent compound itself can be associated with tissues and potentially released, or that metabolites retain a portion of the original structure. One source mentions the possibility of active secretion of one or more acidic metabolites of this compound via the organic acid pathway. researchgate.net
Metabolic Pathways and Enzyme Systems Involved
The metabolic pathways and the specific enzyme systems responsible for this compound's biotransformation have not been explicitly detailed in the provided search snippets. However, the extensive metabolism of drugs often involves hepatic enzyme systems, particularly cytochrome P450 enzymes and conjugation pathways. While not directly stated for this compound, related information on other drugs indicates that metabolism can involve hydroxylation and subsequent oxidation, as well as glucuronidation. drugbank.comdrugbank.comdrugbank.comdrugbank.com The observation regarding the potential active secretion of acidic metabolites via the organic acid pathway suggests involvement of transport systems in the elimination of metabolic products. researchgate.net Further detailed studies would be required to fully elucidate the specific enzymes and pathways involved in this compound's metabolism.
Comparative Metabolism Across Species
Studies have explored the metabolism of diuretics, including compounds structurally related to this compound, in different species. While direct detailed comparative metabolic studies specifically on this compound across a wide range of species were not extensively found in the search results, research on other diuretics provides some context. For instance, comparative pharmacokinetics and metabolism studies of indapamide (B195227) in dogs, rats, and humans indicate that while the dog is kinetically more similar to humans than the rat, all three species share common metabolic pathways. researchgate.net
Research involving this compound in rats suggests that its diuretic effect may be due to its metabolism into an active compound. This active metabolite is thought to inhibit Na+K+Cl- cotransport after being secreted into the tubular lumen via a proximal pathway. nih.gov This indicates that metabolic processes are crucial for this compound's pharmacological activity in this species.
Excretion and Elimination Kinetics
The elimination of this compound primarily occurs via non-renal pathways. researchgate.netdrugbank.com
Renal Clearance
Renal clearance of this compound has been investigated in both healthy subjects and patients with cardiac failure. In a study involving patients with cardiac failure and healthy subjects, the renal clearance of this compound ranged from 2.7 to 15.3 ml/min in the subjects where it was measured. nih.gov Another source indicates renal clearance to be 0.3 L/h (equivalent to 5 ml/min). researchgate.net While this compound is a diuretic affecting renal function, its elimination is largely independent of renal clearance. researchgate.netdrugbank.com Studies in patients with advanced renal disease have shown that this compound treatment can increase urinary excretion of sodium, chloride, and potassium ions, as well as urine volume. nih.govtandfonline.com
Elimination Half-Life
The elimination half-life of this compound has been reported with some variation across studies and patient populations. The average terminal half-life is generally cited as being between 10 and 20 hours. researchgate.netdrugbank.com
In patients with severe congestive cardiac failure, the mean biological half-life of this compound in plasma was found to be 14.3 hours, with a range of 9.0 to 21.2 hours. tandfonline.comnih.gov This relatively long half-life in cardiac failure patients may contribute to the extended duration of its saluretic effect. tandfonline.comnih.gov
In a study involving healthy subjects and patients with cardiac failure, the mean beta-phase half-life (t 1/2 beta) was 13.5 hours (range 7.4-22.4 hours) in patients and 14.0 hours (range 12.4-14.6 hours) in healthy subjects. nih.gov The study concluded that cardiac failure did not appear to significantly alter the pharmacokinetics of this compound, including its half-life. nih.gov
Research in hypertensive patients with mild renal insufficiency showed that while the area under the plasma concentration curve and peak plasma concentrations were higher after chronic dosing compared to a single dose, the this compound half-lives in the beta-phase remained unchanged. nih.gov Terminal plasma half-life is also described as being essentially unchanged in patients with renal failure, except in cases of very severe reduction in glomerular filtration rate. researchgate.netdrugbank.com
Here is a summary of elimination half-life data:
| Population | Mean Half-Life (hours) | Range (hours) | Source |
| General (Average Terminal) | 10-20 | - | researchgate.netdrugbank.com |
| Severe Congestive Cardiac Failure | 14.3 | 9.0-21.2 | tandfonline.comnih.gov |
| Cardiac Failure Patients (t 1/2 beta) | 13.5 | 7.4-22.4 | nih.gov |
| Healthy Subjects (t 1/2 beta) | 14.0 | 12.4-14.6 | nih.gov |
The elimination of this compound is primarily non-renal, with non-renal clearance ranging between 0.5 and 1.32 L/h. researchgate.netdrugbank.com
Toxicological and Safety Pharmacology Research on Muzolimine
Preclinical Toxicity Assessments
A series of preclinical studies have been performed to characterize the toxicity of Muzolimine in different animal models. These assessments are crucial for identifying potential hazards associated with exposure to the compound.
Acute toxicity studies in multiple animal species, including mice, rats, rabbits, and dogs, have indicated that this compound exhibits only slight acute toxicity. The degree of acute toxicity was observed to be similar across these species. wikipedia.orgthegoodscentscompany.comuni.lu
Sub-chronic toxicity studies, such as those conducted over 90 days in rats and dogs, have revealed key findings related to repeated exposure to this compound. A prominent symptom observed in both rats and dogs during these studies was pronounced diuresis. wikipedia.orgthegoodscentscompany.comuni.lu Apart from effects on the kidney, no other organ or organ systems were reported to be impaired in these studies. thegoodscentscompany.comuni.lu
Investigations into the potential embryotoxic and teratogenic effects of this compound have been conducted in pregnant rats and rabbits. These studies involved administering the compound orally at doses that were toxic (in rats) or even lethal (in rabbits) to the maternal animals. The results indicated that despite the high doses, this compound had no embryotoxic or teratogenic effects in these species. wikipedia.orgthegoodscentscompany.comuni.lu
Organ-specific toxicological assessments have highlighted the kidney as an organ affected by this compound, particularly at higher exposures. Macroscopic and microscopic changes observed in the kidney during sub-chronic toxicity studies were interpreted as a pharmacological result of overdosage, specifically due to excessive diuresis, rather than being indicative of typical toxic renal damage. wikipedia.orgthegoodscentscompany.comuni.lu In studies involving beagle dogs, high doses of this compound, along with other diuretics like furosemide (B1674285), were associated with subcapsular cyst formation. nih.gov This finding was suggested to be secondary to excessive electrolyte and water loss resulting from the diuretic effect, rather than a primary cellular toxic effect of the compound itself. nih.gov
Embryotoxicity and Teratogenicity Investigations
Interactions with Co-administered Agents
Research has also explored the potential for this compound to interact with other concurrently administered agents, particularly concerning effects on organ systems like the kidney.
Interference with Metabolic Equilibrium (e.g., Carbohydrate Metabolism in Diabetics)
Studies have investigated the impact of this compound on metabolic equilibrium, particularly carbohydrate metabolism in diabetic patients. In a clinical trial comparing this compound with chlorthalidone (B1668885) in type II hypertensive diabetics, both drugs showed similar antihypertensive efficacy. However, the study aimed to determine if this compound had a minor effect on carbohydrate metabolic balance compared to chlorthalidone, as suggested by earlier reports. nih.gov While the abstract indicates that a set of metabolic parameters was monitored, it primarily reports on blood pressure and plasma electrolyte levels, noting no significant changes in the latter. It mentions a significant increase in urinary aldosterone (B195564) excretion after chlorthalidone but does not detail specific findings on carbohydrate metabolism beyond stating that no effect was observed on blood glucose, urea (B33335), and creatinine (B1669602) clearance in a separate study on patients with chronic renal failure treated with high-dose this compound. nih.govnih.gov
Impact on Pharmacokinetics of Other Drugs (e.g., Gentamicin (B1671437), Digoxin)
This compound has been studied for its potential to impact the pharmacokinetics of other co-administered drugs, including gentamicin and digoxin (B3395198).
Research into the influence of this compound on the pharmacokinetics of gentamicin in healthy subjects has been conducted. researchgate.netnih.govmdpi.com While loop diuretics in general may alter antibiotic pharmacokinetics, a study specifically on this compound and gentamicin in rats suggested that this compound does not seem to potentiate the nephrotoxic action of gentamicin. However, the combination did lead to a greater decrease in mitochondrial oxygen consumption and a more marked reduction in renal sphingomyelinase activity compared to gentamicin alone. nih.gov
Regarding digoxin, a study in patients with congestive heart failure pretreated with digoxin investigated the effect of this compound treatment on digoxin plasma concentration. The results showed that digoxin concentrations did not change after this compound treatment, suggesting no relevant interaction between the two substances in this context, despite this compound's marked diuretic effects. nih.gov Conversely, DrugBank lists that this compound may increase the excretion rate of Digoxin, potentially leading to lower serum levels and reduced efficacy. drugbank.com
Influence on Antihypertensive and Diuretic Efficacy of Co-medications
This compound's influence on the efficacy of co-administered antihypertensive and diuretic medications has also been examined. This compound itself was used for its antihypertensive and diuretic properties. genome.jpwikipedia.org Studies compared its efficacy with other diuretics and antihypertensive agents. For instance, a study comparing this compound with a fixed combination of hydrochlorothiazide (B1673439) and amiloride (B1667095) in patients with essential hypertension found both treatments to be similar in efficacy in decreasing mean blood pressure. nih.gov Another study in patients with hepatogenic ascites compared the combination of this compound and spironolactone (B1682167) with furosemide and spironolactone, and placebo and spironolactone. The combination of this compound and spironolactone produced a statistically significant stronger saluretic effect, attributed to their different sites of action resulting in an additive effect. tandfonline.com
This compound may interact with various antihypertensive drugs, with some potentially increasing its hypotensive activities (e.g., alfuzosin, apomorphine, azilsartan (B1666440) medoxomil, benazepril, benmoxin, bosentan, bretylium, conivaptan, enalapril, enalaprilat) and others potentially decreasing its antihypertensive activities (e.g., adrafinil, benzphetamine, bitolterol, brexpiprazole, bromocriptine, chlorphentermine, chlorpromazine, dihydroergocornine, dihydroergocristine, dihydroergotamine, dutasteride, Eletriptan, Ephedra sinica root, clozapine). drugbank.com
Regarding diuretic co-medications, the therapeutic efficacy of this compound can be increased when used in combination with certain thiazide diuretics like chlorothiazide (B1668834) and benzthiazide. drugbank.com
Drug-Drug Interaction Mechanisms (e.g., Excretion Rate Modulation)
Drug-drug interactions involving this compound can occur through various mechanisms, including the modulation of excretion rates of other drugs. This compound may increase the excretion rate of a wide range of drugs, potentially leading to lower serum levels and reduced efficacy for the co-administered medication. Examples include Aldesleukin, Antithrombin III human, Apalutamide, Apremilast, Azacitidine, Azathioprine, Azelaic acid, Aztreonam, Baricitinib, Benserazide, Benznidazole, Benzatropine, Bleomycin, Bromazepam, Budesonide, Bumetanide, Cefotetan, Cefradine, Cefroxadine, Ceftazidime, Ceftibuten, Ceftolozane, Ceftriaxone, Chloroquine, Chlorpropamide, Clove oil, Colchicine, Duloxetine, Dyphylline, Edoxaban, Edrophonium, and Enzalutamide. drugbank.com
Conversely, some substances may decrease the excretion rate of this compound, such as acetylsalicylic acid, which could result in higher serum levels of this compound. drugbank.com The renal actions of this compound are likely mediated by the active secretion of its acidic metabolites via the probenecid-sensitive organic acid pathway. Pretreatment with probenecid (B1678239) has been shown to significantly decrease urinary sodium excretion induced by this compound, supporting this mechanism. nih.gov
Adverse Effect Mechanisms and Mitigation Strategies
This compound's use was ultimately limited by significant adverse effects, particularly neurological ones.
Neurotoxic Actions of this compound, particularly in Uremic Patients
Severe neurological side effects, including a syndrome similar to combined sclerosis, were a major reason for the withdrawal of this compound. wikipedia.orgnih.govwikipedia.org These neurotoxic actions were particularly noted in uremic patients treated with high doses of this compound. nih.govwikipedia.orgresearchgate.net A study on 29 patients with chronic renal insufficiency treated with high doses of this compound reported that a neurological syndrome very similar to combined sclerosis was likely due to this compound. However, the exact mechanism and site of this neurotoxic effect were not yet understood at the time of the report. nih.govresearchgate.net The neurotoxicity observed in uremic patients highlights the potential for impaired renal function to exacerbate the adverse neurological effects of this compound, possibly due to altered drug accumulation or metabolism in this population. nih.govukzn.ac.za
| Compound Name | PubChem CID |
| This compound | 41386 uni.lunih.govnih.gov |
| Gentamicin | 3467 |
| Digoxin | 2723950 |
This compound is a chemical compound classified as a pyrazolone (B3327878) derivative that was formerly employed as a high-ceiling loop diuretic. Its therapeutic application primarily targeted hypertension and conditions associated with edema. Despite its initial use, this compound was eventually withdrawn from the global market due to the emergence of significant neurological adverse effects. The mechanism of action of this compound involves the inhibition of sodium-potassium-chloride cotransporters (NKCC), specifically interacting with SLC12A1 (NKCC2) and SLC12A2 (NKCC1). genome.jpdrugbank.com Notably, this compound distinguishes itself from most diuretics by exerting its effects at the peritubular membrane rather than the intraluminal side of the renal tubules. nih.gov
Research into the toxicological and safety pharmacology of this compound has revealed critical issues concerning its metabolic interactions and effects when co-administered with other drugs.
Interference with Metabolic Equilibrium (e.g., Carbohydrate Metabolism in Diabetics)
Studies have investigated how this compound affects metabolic balance, particularly carbohydrate metabolism in individuals with diabetes. A clinical trial comparing this compound and chlorthalidone in hypertensive patients with type II diabetes assessed their impact on metabolic parameters. nih.gov While both drugs demonstrated comparable effectiveness in lowering blood pressure, the study aimed to ascertain if this compound had a less pronounced effect on carbohydrate metabolism, as prior reports had suggested. nih.gov The published abstract of this study focuses on blood pressure and plasma electrolytes, noting no significant changes in the latter. It indicates an increase in urinary aldosterone excretion with chlorthalidone but does not provide detailed findings on carbohydrate metabolism. However, a separate study involving high-dose this compound in patients with chronic renal failure reported no significant effects on blood glucose, urea, or creatinine clearance. nih.govnih.gov
Impact on Pharmacokinetics of Other Drugs (e.g., Gentamicin, Digoxin)
The potential of this compound to influence the pharmacokinetics of concurrently administered drugs, such as gentamicin and digoxin, has been a subject of research.
The effect of this compound on the pharmacokinetics of gentamicin in healthy individuals has been explored. researchgate.netnih.govmdpi.com Although loop diuretics generally can alter the pharmacokinetics of antibiotics, a study involving this compound and gentamicin in rats indicated that this compound did not appear to enhance gentamicin's nephrotoxicity. nih.gov Nevertheless, the combination resulted in a more significant reduction in mitochondrial oxygen consumption and a more pronounced decrease in renal sphingomyelinase activity compared to gentamicin administered alone. nih.gov
In the case of digoxin, a study in patients with congestive heart failure already receiving digoxin investigated the impact of this compound treatment on digoxin plasma concentrations. The results showed no significant change in digoxin levels after this compound administration, suggesting no clinically relevant interaction between the two drugs in this patient group, despite this compound's potent diuretic action. nih.gov Conversely, information from DrugBank suggests that this compound might increase the excretion rate of digoxin, potentially leading to decreased serum concentrations and a reduction in efficacy. drugbank.com
Influence on Antihypertensive and Diuretic Efficacy of Co-medications
This compound's effect on the efficacy of other antihypertensive and diuretic medications given simultaneously has also been studied. This compound itself was known for its antihypertensive and diuretic properties. genome.jpwikipedia.org Its effectiveness was compared with other diuretic and antihypertensive agents. For example, a study comparing this compound with a combination of hydrochlorothiazide and amiloride in patients with essential hypertension found that both treatments similarly reduced mean blood pressure. nih.gov Another study in patients with hepatogenic ascites compared this compound plus spironolactone against furosemide plus spironolactone, and placebo plus spironolactone. The this compound-spironolactone combination demonstrated a significantly stronger saluretic effect, attributed to the additive effects of their different sites of action. tandfonline.com
This compound may interact with various antihypertensive drugs. Some may increase its hypotensive effects (e.g., alfuzosin, apomorphine, azilsartan medoxomil, benazepril, benmoxin, bosentan, bretylium, conivaptan, enalapril, enalaprilat), while others may reduce its antihypertensive activity (e.g., adrafinil, benzphetamine, bitolterol, brexpiprazole, bromocriptine, chlorphentermine, chlorpromazine, dihydroergocornine, dihydroergocristine, dihydroergotamine, dutasteride, eletriptan, Ephedra sinica root, clozapine). drugbank.com The therapeutic effect of this compound can be enhanced when combined with certain thiazide diuretics like chlorothiazide and benzthiazide. drugbank.com
Drug-Drug Interaction Mechanisms (e.g., Excretion Rate Modulation)
Drug-drug interactions involving this compound can occur through various mechanisms, including the alteration of the excretion rates of other medications. This compound has the potential to increase the excretion rate of a wide array of drugs, which could result in lower serum concentrations and diminished efficacy of the co-administered drug. Examples of drugs whose excretion rate may be increased by this compound include Aldesleukin, Antithrombin III human, Apalutamide, Apremilast, Azacitidine, Azathioprine, Azelaic acid, Aztreonam, Baricitinib, Benserazide, Benznidazole, Benzatropine, Bleomycin, Bromazepam, Budesonide, Bumetanide, Cefotetan, Cefradine, Cefroxadine, Ceftazidime, Ceftibuten, Ceftolozane, Ceftriaxone, Chloroquine, Chlorpropamide, Clove oil, Colchicine, Duloxetine, Dyphylline, Edoxaban, Edrophonium, and Enzalutamide. drugbank.com
Conversely, certain substances, such as acetylsalicylic acid, may decrease the excretion rate of this compound, potentially leading to elevated serum levels of this compound. drugbank.com The effects of this compound on the kidneys are likely mediated by the active secretion of its acidic metabolites via the organic acid pathway, which is sensitive to probenecid. Studies have shown that pretreatment with probenecid significantly reduces the increase in urinary sodium excretion caused by this compound, supporting this proposed mechanism. nih.gov
Adverse Effect Mechanisms and Mitigation Strategies
The clinical use of this compound was significantly limited by the occurrence of severe adverse effects, particularly those affecting the nervous system.
Mechanisms Underlying Observed Side Effects (e.g., Muscle Cramps secondary to Salt Depletion)
While detailed mechanistic information specifically linking this compound to muscle cramps through salt depletion is not extensively provided in the search results, it is well-established that loop diuretics, including this compound, can induce electrolyte imbalances such as hypokalemia and hypomagnesemia. magnesium-ges.dedoctalk.co.inru.nl These electrolyte deficiencies are known contributors to muscle cramps. doctalk.co.in this compound's action as a loop diuretic inhibits ion transport in the loop of Henle, leading to increased excretion of sodium, chloride, potassium, calcium, and magnesium. genome.jpdrugbank.comwikipedia.orgmagnesium-ges.de This loss of salts and water can result in volume depletion and electrolyte disturbances. doctalk.co.inresearchgate.net A study evaluating high-dose this compound in patients with chronic renal failure mentioned muscle cramps as an infrequent side effect. nih.gov
Clinical Research and Therapeutic Efficacy of Muzolimine
Clinical Pharmacology Studies
Clinical pharmacology studies of muzolimine have aimed to elucidate its absorption, distribution, metabolism, and excretion, as well as its physiological effects, especially concerning diuresis and natriuresis.
Pharmacokinetic and Pharmacodynamic Correlations in Human Subjects
Investigations into the pharmacokinetics and pharmacodynamics of this compound in human subjects have provided insights into how the body handles the drug and the resulting physiological responses. Studies have examined these correlations in different states, including in patients with chronic heart failure. Preliminary results from a study in patients with chronic heart failure (NYHA class III) indicated changes in this compound pharmacokinetics with chronic dosing compared to acute administration. nih.gov This included more rapid absorption, higher peak concentrations, and an increased area under the plasma concentration curves after 28 days of treatment. nih.gov The time to peak absorption ranged between 1.5 and 6 hours on day 1 and 1.0 and 3 hours on day 28. nih.gov However, no significant differences were found in the areas under the concentration curves, serum elimination half-lives, and renal clearances after acute and chronic administration in this preliminary study. nih.gov
Studies in Specific Patient Populations (e.g., Chronic Heart Failure, Acute Renal Failure, Advanced Renal Disease)
This compound has been investigated for its effects in specific patient populations characterized by altered fluid balance and renal function.
In patients with chronic heart failure, studies have explored the pharmacokinetics and pharmacodynamics of this compound to understand its behavior in this compromised state. nih.gov Preliminary data suggested altered pharmacokinetics with chronic use in this population. nih.gov
The efficacy of this compound has also been tested in patients with acute renal failure (ARF). In a study involving patients with ARF, a single oral dose of this compound (240 mg) was administered. nih.gov The mean urinary output increased from the day before treatment to the treatment day, although this increase was not statistically significant and showed great differences between patients. nih.gov The main effect on urinary output was noted within the first 6 hours after ingestion. nih.gov Electrolyte excretion, including sodium, potassium, and chloride, also showed increases, with chloride excretion demonstrating a statistically significant increase. nih.gov Mean urea (B33335) output slightly increased in a subset of the patients. nih.gov
This compound has been considered potentially suitable for patients with advanced renal disease. bmj.com
Comparative Clinical Efficacy Studies
Comparative studies have been conducted to assess the efficacy of this compound relative to other commonly used diuretics, such as furosemide (B1674285) and chlorthalidone (B1668885).
This compound versus Furosemide in Diuretic and Natriuretic Effects
Comparisons between this compound and furosemide have focused on their respective abilities to induce diuresis (increased urine production) and natriuresis (increased sodium excretion).
In a single-dose cross-over study in patients with end-stage renal failure on chronic dialysis with residual diuresis, the pharmacodynamic effects of this compound and furosemide were compared. nih.govresearchgate.net After administration of this compound 240 mg, urine volume approximately doubled, and sodium excretion increased approximately threefold compared to the pre-treatment day. nih.govresearchgate.net In contrast, the effect of furosemide 240 mg was less pronounced, with urine volume increasing by 1.6 times and natriuresis by 2.2 times. nih.govresearchgate.net Excretion of potassium and creatinine (B1669602) was only slightly increased by either drug. nih.govresearchgate.net
Another study compared the effects of this compound (30 mg) and furosemide (40 mg) in cirrhotic patients with ascites and reduced renal perfusion. nih.gov this compound led to a 12-hour cumulative diuresis and natriuresis that were comparable to those of furosemide. nih.gov However, the effect of this compound was distributed over a longer period (8 hours) compared to furosemide (4 hours). nih.gov this compound also showed significantly lower 12-hour potassium excretion and a greater sodium/chloride excretion ratio compared to furosemide. nih.gov
In a broader evaluation of diuretic potency based on 24-hour natriuresis in healthy adults, this compound 20 mg was found to be non-diuretic, similar to torasemide 2.5 mg. oup.com Many common formulations of loop diuretics, including furosemide 40 mg, were found to be less potent than most common formulations of early distal tubular diuretics like hydrochlorothiazide (B1673439) and xipamide. oup.com
This compound versus Chlorthalidone in Hypertension and Metabolic Effects
Studies have also compared this compound with chlorthalidone, a thiazide-like diuretic, particularly in the context of hypertension and associated metabolic effects.
A study comparing 16 weeks of therapy with this compound and chlorthalidone in hypertensive patients examined sodium and potassium handling and other metabolic variables. nih.gov During this compound R treatment plasma and red cell potassium concentrations remained essentially unchanged, while a significant fall in potassium occurred with chlorthalidone. nih.gov Neither drug affected the activity of sodium-potassium cotransport or sodium-lithium countertransport in red cells in vitro. nih.gov this compound and chlorthalidone had similar effects on arterial pressure and the other metabolic variables tested. nih.gov
In hypertensive patients with type II diabetes, a clinical trial compared the effects of this compound (20 mg/day) and chlorthalidone (50 mg/day) over 4 weeks in a randomized, single-blind cross-over design. nih.gov Both drugs showed a similar antihypertensive effect, causing a decrease in systolic and diastolic blood pressure. nih.gov No significant changes in plasma electrolyte levels were observed with either drug. nih.gov However, there was a significant increase in urinary aldosterone (B195564) excretion after chlorthalidone compared to placebo and this compound. nih.gov
Regarding effects on serum lipoproteins, loop diuretics, including this compound, have been observed in some studies to increase LDL-C/HDL-C and total C/HDL ratios, potentially due to mildly increased total or LDL-C and unchanged or slightly decreased HDL-C values. ahajournals.org Slight increases in VLDL-Tg and/or total Tg were also noted in some studies with loop diuretics, although not all. ahajournals.org
Table 1: Comparative Diuretic and Natriuretic Effects of this compound and Furosemide in Patients with End-Stage Renal Failure nih.govresearchgate.net
| Parameter | This compound (240 mg) | Furosemide (240 mg) |
| Urine Volume Increase (vs. pre-treatment) | ~2 times | ~1.6 times |
| Sodium Excretion Increase (vs. pre-treatment) | ~3 times | ~2.2 times |
| Potassium Excretion | Slightly increased | Slightly increased |
| Creatinine Excretion | Slightly increased | Slightly increased |
Table 2: Comparative Effects of this compound and Chlorthalidone on Potassium in Hypertensive Patients nih.gov
| Parameter | This compound Treatment | Chlorthalidone Treatment |
| Plasma Potassium Concentration | Unchanged | Significant fall |
| Red Cell Potassium Concentration | Unchanged | Significant fall |
Table 3: Comparative Effects of this compound and Chlorthalidone on Urinary Aldosterone Excretion in Hypertensive Type II Diabetics nih.gov
| Treatment | Urinary Aldosterone Excretion (µg/24 hours, mean ± SD) |
| Placebo | 13.3 ± 8.5 |
| This compound | 14.5 ± 7.2 |
| Chlorthalidone | 20.7 ± 11 (p < 0.05 vs. Placebo and this compound) |
Advanced Research Methodologies and Future Directions
In Vitro and Ex Vivo Research Models
In vitro and ex vivo models have been crucial in dissecting the cellular targets and effects of muzolimine, particularly in the context of ion transport in renal and other cell types.
Isolated Perfused Renal Tubule Segments (e.g., Rabbit Cortical Thick Ascending Limb)
Isolated perfused renal tubule segments, such as the rabbit cortical thick ascending limb (cTAL), have served as valuable ex vivo models to study the direct effects of this compound on renal ion transport. Studies using this technique have investigated the impact of this compound on the equivalent short circuit current (Isc), a measure of active salt reabsorption. In one study, this compound itself, at concentrations up to 10-4 mol/l, showed no effect on the Isc in rabbit cTAL segments when applied from either the lumen or the bath side. nih.govresearchgate.net However, urine collected from rats treated with this compound significantly inhibited Isc when perfused in the lumen of these segments, suggesting that a metabolite of this compound, rather than the parent compound, is responsible for the inhibitory effect on Na+K+Cl- cotransport in the loop of Henle. nih.gov This highlights the importance of metabolic activation in the observed diuretic effect of this compound.
Cell Culture Models for Ion Transport and Metabolic Studies (e.g., MDCK Cells, Ehrlich Cells)
Cell culture models, including Madin-Darby Canine Kidney (MDCK) cells and Ehrlich cells, have been utilized to investigate the effects of this compound on ion transport and cellular metabolism.
In Ehrlich cells, this compound has been shown to dose-dependently inhibit ion transport. medchemexpress.com Studies in Ehrlich cells aimed to determine if this compound inhibits the furosemide-sensitive Na+-K+-2Cl- cotransport or the ouabain-sensitive Na+/K+-pump. While the cotransport remained unaffected, this compound decreased pump flux in a dose-dependent manner between 10-5 M and 10-3 M, with an IC50 of approximately 0.5 mM. nih.gov This reduction in pump rate was observed only in respiring cells, not during glycolytic ATP production, suggesting an indirect inhibition of the Na+/K+-pump through interference with energy metabolism and a decrease in ATP concentration. nih.gov This decrease in ATP level might be partially due to the activation of an unknown ATP-consuming process. nih.gov
MDCK cells have been used to study the effects of this compound and urine from this compound-treated rats on Na+K+Cl- cotransport. This compound itself inhibited 86Rb influx, a measure of Na+K+Cl- cotransport, in MDCK cells with an IC50 of 1.44 µM. nih.gov Similar to findings in isolated tubules, urine from this compound-treated rats also inhibited Na+K+Cl- cotransport-dependent 86Rb influx in MDCK cells. nih.gov This inhibitory effect of urine was suppressed by probenecid (B1678239), suggesting the involvement of a proximal tubular secretion pathway for the active metabolite. nih.gov These findings in MDCK cells further support the hypothesis that this compound is metabolized to an active compound that inhibits Na+K+Cl- cotransport.
Table 1: Summary of this compound Effects in Cell Culture Models
| Cell Model | Target/Effect | This compound Concentration/Condition | Key Finding | Citation |
| Ehrlich Cells | Ion transport (Na+-K+-2Cl- cotransport, Na+/K+-pump) | 10-5 M - 10-3 M | Dose-dependent inhibition of Na+/K+-pump (IC50 ~0.5 mM), unaffected cotransport. Indirect inhibition via energy metabolism. | medchemexpress.comnih.gov |
| MDCK Cells | Na+K+Cl- cotransport (86Rb influx) | IC50 = 1.44 µM | Direct inhibition of cotransport. Inhibition by urine from treated rats, suggesting active metabolite. | nih.gov |
Erythrocyte Models for Cotransport and Enzyme Inhibition Studies
Erythrocyte models, particularly human red blood cells, have been employed to investigate the effects of this compound on ion cotransport systems and enzyme activity. These models offer a relatively simple system for studying membrane transport phenomena.
Studies using human red blood cells have examined the influence of this compound on Na+, K+-cotransport. nih.gov While the natriuretic activity of this compound in rats and humans is comparable to or superior to furosemide (B1674285), its inhibitory activity on Na+, K+-cotransport in human red blood cells is significantly lower, approximately 1/13 of that of furosemide, reaching only about 50% inhibition. nih.gov This suggests that this compound may act through mechanisms different from furosemide-like diuretics, or that an active metabolite is responsible for its primary effect. nih.gov
Erythrocyte models have also been used to study the potential of this compound to inhibit enzyme activity, such as pyridoxal (B1214274) kinase (PLK). In studies investigating the mechanisms of inhibition of human erythrocyte pyridoxal kinase by various drugs, this compound was found to inhibit PLK when pyridoxal was used as a substrate, but not pyridoxamine. nih.gov However, this compound, along with other compounds like levodopa (B1675098) and D-penicillamine, formed chemical derivatives with pyridoxal or pyridoxal-5'-phosphate that likely did not have an inhibitory effect on PLK. nih.gov This suggests that while this compound can interact with components of the vitamin B6 metabolism pathway, the resulting derivatives may not be enzymatically inhibitory.
In Silico and Computational Approaches
In silico and computational approaches have become increasingly valuable in modern drug research, offering insights into molecular interactions and structure-activity relationships without the need for extensive experimental work.
Molecular Docking and Simulation Studies for Target Interaction Prediction
Molecular docking and simulation studies are computational techniques used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a protein target) when bound to each other to form a stable complex. These methods can estimate the binding affinity and provide insights into the nature of the interaction.
While specific detailed molecular docking or simulation studies focusing solely on this compound and its primary renal targets (like the Na+-K+-2Cl- cotransporter) were not extensively found in the provided search results, the application of these techniques to other pyrazoline derivatives and diuretic compounds is evident. acs.orgneuroquantology.comveterinaria.orgusm.myacs.org For instance, molecular docking has been used to study the binding patterns of various diuretic compounds with proteins like ATP7B. The general principle involves using algorithms to predict the optimal ligand orientation within the protein's binding cavity, estimating interaction energy to assess binding affinity. neuroquantology.com These studies are crucial for understanding drug-receptor interactions and guiding rational drug design. neuroquantology.com The absence of readily available detailed studies specifically on this compound might indicate a gap in the publicly accessible literature or a focus on experimental methods in earlier research on this compound. Future research could leverage these computational tools to gain a more precise understanding of how this compound or its active metabolite interacts with ion transporters or other potential targets.
Structure-Activity Relationship (SAR) Analysis for Mechanism Elucidation
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores how variations in chemical structure correlate with changes in biological activity. This analysis can provide valuable insights into the structural features essential for a compound's activity and help elucidate its mechanism of action.
For this compound, SAR analysis has been implicitly involved in understanding why it, unlike some other loop diuretics, did not directly inhibit the Na+-K+-2Cl- cotransporter in certain in vitro models. nih.govnih.gov this compound has an original chemical structure that lacks the acidic or sulfonamide group often considered necessary for interaction with the Na+K+Cl- cotransport system. nih.gov This structural difference, compared to diuretics like furosemide, likely contributes to its distinct pharmacological profile and suggests a different mechanism of action or the involvement of an active metabolite. nih.gov
SAR analysis has been widely applied to other pyrazoline derivatives to understand their biological activities, such as antifungal or anticancer properties. acs.orgnih.govnih.gov These studies demonstrate how modifications to the pyrazoline core and attached substituents can influence activity by affecting interactions with biological targets. acs.orgnih.govnih.gov Applying comprehensive SAR analysis specifically to this compound and its potential metabolites could further illuminate the structural determinants of its diuretic activity and its observed effects on ion transport and cellular metabolism. This could involve synthesizing and testing structural analogs of this compound and its proposed active metabolite to identify key functional groups and their roles in target binding and efficacy.
Table 2: Computational Approaches in Drug Research Relevant to this compound Studies
| Approach | Description | Application in this compound Research (Direct/Indirect) | Potential Future Application | Citation (Relevant Examples) |
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a receptor. | Indirect (Applied to other diuretics/pyrazoline) | Predicting interaction of this compound/metabolite with ion transporters/enzymes. | acs.orgneuroquantology.comveterinaria.orgusm.myacs.org |
| Simulation Studies | Simulates molecular behavior over time to understand interactions. | Indirect (Applied in drug design) | Studying dynamic interactions of this compound/metabolite with biological targets. | neuroquantology.com |
| SAR Analysis | Correlates chemical structure with biological activity. | Direct (Explaining lack of direct NKCC inhibition) | Identifying key structural features for this compound's activity and metabolite action. | nih.govnih.govacs.orgnih.govnih.govnih.gov |
Machine Learning Applications in Predicting Pharmacological and Toxicological Properties
Machine learning (ML) methods are increasingly being applied in pharmaceutical research to predict various molecular properties, including pharmacological activities and toxicological profiles nih.govnih.govnih.gov. These computational approaches offer a cost-effective and efficient way to evaluate potential drug candidates early in the discovery process nih.govnih.gov. ML models can analyze the relationship between a compound's chemical structure and its biological effects, aiding in the prioritization of promising molecules and the identification of those likely to cause adverse effects nih.govresearchgate.net.
The application of ML in toxicology involves defining the problem, constructing and transforming datasets, selecting relevant features, choosing and training a model, validation, and prediction frontiersin.org. High-quality training data is crucial for building accurate ML models for predicting properties like solubility, activity, toxicity, and pharmacokinetics (ADMET) nih.govnih.govarxiv.org. While ML has shown promise in predicting a diverse range of toxicological properties and adverse drug reactions, challenges remain, including data availability and the need for rigorous validation nih.govnih.govfrontiersin.org.
For this compound, while specific studies detailing the application of ML solely for predicting its properties were not prominently found in the search results, the general principles of ML in drug discovery and toxicology are highly relevant. ML could potentially be used to analyze existing data on this compound and structurally related compounds to build models that predict its interaction with various biological targets or its likelihood of exhibiting certain toxicological effects. Such in silico assessments could complement traditional experimental testing.
Translational Research Perspectives for this compound
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings researchgate.netuu.nl. For a compound like this compound, which was previously used clinically but withdrawn, translational research could focus on understanding the underlying mechanisms of its effects and toxicity with greater precision.
Studies on this compound's renal site of action and its interaction with other substances, such as probenecid, represent a form of translational research aimed at understanding its behavior in a physiological context uu.nl. Although this compound is withdrawn, investigating its historical clinical data and preclinical studies through a translational lens could provide insights into diuretic mechanisms or potential issues with pyrazole-based drugs.
Furthermore, advancements in in vitro models, such as kidney microphysiological systems (MPS), are being developed and validated using sets of drug compounds to improve the prediction of potential clinical drug-drug interactions and assess the translational value of in vitro data to in vivo settings uu.nl. While this compound was not explicitly mentioned as a compound used for validating these specific modern MPS models in the search results, it could potentially serve as a historical case study for evaluating the predictive capacity of such systems for compounds with known renal effects.
Emerging Research Areas and Unexplored Therapeutic Potentials
Despite its withdrawal as a diuretic, the pyrazole (B372694) core structure present in this compound is found in other compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antidepressant properties researchgate.netacs.orgmdpi.commdpi.com. This suggests that the pyrazoline scaffold itself holds potential for exploring new therapeutic areas researchgate.netacs.org.
While direct emerging research on this compound itself for new therapeutic potentials was not a primary focus of the search results, the broader research into pyrazoline derivatives highlights potential avenues. For instance, pyrazoline derivatives have shown promise as inhibitors of STAT3 phosphorylation, a target relevant in cancer research acs.org. Given that this compound contains a pyrazoline ring, structural modifications or the design of novel compounds based on the this compound scaffold could potentially lead to the discovery of agents with different pharmacological profiles, potentially exploring areas like oncology or inflammatory diseases, provided the structural features responsible for its past toxicity can be avoided or mitigated.
The exploration of pyrazoline derivatives for various therapeutic applications, as evidenced by research into their anticancer and anti-inflammatory activities, indicates that the core structure of this compound remains relevant in medicinal chemistry researchgate.netacs.orgmdpi.commdpi.com. Future research could involve in silico screening of this compound analogs or the synthesis and evaluation of novel compounds incorporating the pyrazoline moiety, guided by computational predictions and in vitro screening to identify potential unexplored therapeutic potentials while addressing safety concerns.
Q & A
Q. What are the key pharmacological outcomes observed in clinical studies of Muzolimine, and how are they methodologically validated?
this compound demonstrates diuretic efficacy by significantly increasing urine volume and sodium/potassium excretion in patients with advanced renal disease (creatinine clearance: 4–28 mL/min). Validation methods include pre-post intervention comparisons (e.g., mean body weight reduction of 8%, edema resolution) and controlled trials comparing outcomes to intravenous frusemide. Blood pressure normalization in hypertensive patients was quantified using standardized clinical metrics .
Q. How should researchers design a clinical trial to evaluate this compound’s efficacy in patients with renal impairment?
- Participant Selection : Use strict inclusion criteria (e.g., creatinine clearance <30 mL/min) and stratify cohorts by disease severity.
- Outcome Measures : Include 24-hour urine output, electrolyte excretion profiles, and blood pressure changes.
- Control Groups : Compare against standard diuretics (e.g., frusemide) and placebo arms. Reference protocols from studies with similar renal cohorts to ensure reproducibility .
Q. What experimental protocols are critical for characterizing this compound’s physicochemical properties in preclinical studies?
- Compound Purity : Use high-performance liquid chromatography (HPLC) with ≥95% purity thresholds.
- Spectroscopic Data : Report NMR, IR, and mass spectrometry profiles.
- Stability Testing : Assess under varying pH, temperature, and storage conditions. Detailed protocols should align with IUPAC guidelines and include reagent sources and instrument calibration data .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature regarding this compound’s pharmacokinetics in renal impairment?
- Data Triangulation : Compare studies using systematic reviews (e.g., PRISMA guidelines) to identify confounding variables (e.g., patient comorbidities, dosing regimens).
- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to simulate renal clearance dynamics. Contradictions often arise from heterogeneity in renal function metrics; apply FINER criteria to refine hypotheses .
Q. What methodological strategies ensure reproducibility in this compound’s diuretic response across diverse populations?
- Standardized Protocols : Use fixed-dose regimens and uniform hydration protocols.
- Blinding : Implement double-blind designs to minimize bias.
- Data Sharing : Publish raw electrolyte excretion datasets and statistical code in supplementary materials. Reproducibility frameworks should align with ICMJE standards .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in chronic use?
- Transcriptomics : Identify renal gene expression changes using RNA-seq in animal models.
- Metabolomics : Profile urine metabolites (e.g., urea, creatinine) via LC-MS.
- Proteomics : Quantify renal transporter proteins (e.g., Na+/K+ ATPase) affected by long-term exposure. Integrate findings using bioinformatics tools (e.g., KEGG pathway analysis) .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- ANOVA with Post Hoc Tests : Compare efficacy across dosage groups.
- Survival Analysis : Assess time-to-edema resolution using Kaplan-Meier curves. Report confidence intervals and effect sizes per CONSORT guidelines .
Q. How should researchers address ethical considerations in this compound trials involving vulnerable renal populations?
- Informed Consent : Tailor documentation for patients with limited health literacy.
- Safety Monitoring : Implement DSMB oversight for adverse events (e.g., hypokalemia).
- Equitable Recruitment : Ensure representation of diverse demographics (age, gender, ethnicity). Refer to IRB protocols and Declaration of Helsinki principles .
Data Interpretation & Reporting
Q. What frameworks help contextualize this compound’s efficacy against existing diuretics?
Q. How can researchers leverage negative or inconclusive this compound data for hypothesis generation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
